molecular formula C9H6IN3O B11796627 5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one

5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one

Katalognummer: B11796627
Molekulargewicht: 299.07 g/mol
InChI-Schlüssel: CRDCZZNWINRQQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyridine and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one typically involves the iodination of a pyrimidine precursor followed by the introduction of a pyridinyl group. Common reagents for iodination include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the iodine position, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of deiodinated pyrimidine derivatives.

    Substitution: Formation of azido or thiol-substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, compounds with pyridine and pyrimidine rings are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in assays to understand biological pathways and mechanisms.

Medicine

Medicinally, such compounds are investigated for their potential therapeutic effects. They may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The iodine atom can play a crucial role in binding interactions due to its size and electron-withdrawing properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one
  • 5-Chloro-6-(pyridin-4-yl)pyrimidin-4(3H)-one
  • 5-Fluoro-6-(pyridin-4-yl)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger size and higher polarizability of iodine can lead to stronger interactions with biological targets, potentially enhancing its efficacy in medicinal applications.

Eigenschaften

Molekularformel

C9H6IN3O

Molekulargewicht

299.07 g/mol

IUPAC-Name

5-iodo-4-pyridin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H6IN3O/c10-7-8(12-5-13-9(7)14)6-1-3-11-4-2-6/h1-5H,(H,12,13,14)

InChI-Schlüssel

CRDCZZNWINRQQS-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=C(C(=O)NC=N2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.